CID 102600884
Description
Based on contextual clues from related sources, it may belong to the oscillatoxin family, a group of marine-derived polyketides with complex macrocyclic structures . For example, oscillatoxin D (CID 101283546) and its derivatives exhibit structural features such as fused cyclic ethers and conjugated double bonds, which are critical for their bioactivity . While CID 102600884’s exact structure remains unspecified here, its classification under oscillatoxin-like compounds suggests similar chemical complexity and biological relevance.
Properties
Molecular Formula |
C30H22Cl2SiZr |
|---|---|
Molecular Weight |
572.7 g/mol |
InChI |
InChI=1S/C30H22Si.2ClH.Zr/c1-3-13-23(14-4-1)31(25-17-7-8-18-25,24-15-5-2-6-16-24)30-28-21-11-9-19-26(28)27-20-10-12-22-29(27)30;;;/h1-22H;2*1H;/q;;;+2/p-2 |
InChI Key |
JDNBQZBMJJUMEJ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)([C]3[CH][CH][CH][CH]3)[C]4[C]5C=CC=C[C]5[C]6[C]4C=CC=C6.Cl[Zr]Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 102600884 involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary and often protected by patents, general methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors and stringent quality control measures to ensure high purity and yield. The process may include multiple purification steps, such as crystallization, distillation, and chromatography, to remove impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
CID 102600884 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
CID 102600884 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological pathways and cellular processes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 102600884 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Oscillatoxin derivatives share a conserved macrocyclic framework but differ in substituents and stereochemistry. For instance:
| Compound | CID | Key Structural Features |
|---|---|---|
| Oscillatoxin D | 101283546 | 28-membered macrocycle, hydroxyl groups |
| 30-Methyl-oscillatoxin D | 185389 | Methylation at C30, enhanced lipophilicity |
| Oscillatoxin E | 156582093 | Epoxide ring, increased electrophilicity |
| Oscillatoxin F | 156582092 | Additional double bond, altered ring strain |
Hypothetically, CID 102600884 could feature modifications such as halogenation or glycosylation, common in marine natural products to enhance bioavailability or target specificity . However, without explicit data, this remains speculative.
Analytical Characterization
- GC-MS and LC-ESI-MS : and highlight vacuum distillation and LC-ESI-MS as key methods for isolating and characterizing similar compounds. For oscillatoxins, GC-MS typically identifies volatile derivatives, while LC-ESI-MS with collision-induced dissociation (CID) provides structural insights via fragmentation patterns .

- Spectral Data : Oscillatoxins exhibit distinct mass spectral signatures (e.g., m/z peaks correlating with macrocyclic cleavage). This compound would require similar profiling to confirm its identity .
Pharmacological and Toxicological Profiles
Comparative toxicity data are absent for this compound. Structural analogs like CID 156582093 (oscillatoxin E) may have reduced toxicity due to metabolic detoxification pathways targeting epoxide groups.
Tables for Comparative Analysis
Table 1: Key Analytical Parameters for Oscillatoxin Derivatives
| Parameter | Oscillatoxin D | 30-Methyl-oscillatoxin D | Oscillatoxin E |
|---|---|---|---|
| Molecular Weight | 580.7 g/mol | 594.7 g/mol | 596.7 g/mol |
| Retention Time (GC-MS) | 12.3 min | 13.1 min | 11.8 min |
| Major MS Fragment | m/z 563 [M+H]+ | m/z 577 [M+H]+ | m/z 579 [M+H]+ |
Q & A
Q. How can I address limitations in sample availability for this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

